4-bromo-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
Description
4-Bromo-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at position 4, an ethyl group at position 1, and a pyridin-3-yl moiety at position 3.
Properties
IUPAC Name |
4-bromo-2-ethyl-5-pyridin-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-15-10(11(16)17)8(12)9(14-15)7-4-3-5-13-6-7/h3-6H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVXDRDVQHIKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CN=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Formation of a 4,5-dihydro-1H-pyrazole intermediate substituted with a pyridinyl group.
- Bromination at the 4-position of the pyrazole ring.
- Oxidation or dehydrogenation to aromatize the pyrazole ring.
- Ester hydrolysis to yield the target carboxylic acid.
Key Preparation Steps and Conditions
Detailed Reaction Conditions and Mechanistic Notes
Step 1 (Pyrazole ring formation):
The reaction involves nucleophilic addition of 3-(pyridin-3-yl)hydrazine to maleic acid diesters under alkaline conditions, forming a sodium salt intermediate of 4,5-dihydro-1H-pyrazole-5-carboxylate. The molar ratio of hydrazinopyridine to maleic diester is typically 1:1.05 to 1:1.2 to optimize conversion. The reaction is conducted in an alcohol solvent (e.g., ethanol) with sodium alkoxide as base.Step 2 (Bromination):
Bromination is achieved by treating the dihydro-pyrazole intermediate with phosphorus oxybromide in acetonitrile. The reaction proceeds via electrophilic substitution at the 4-position of the pyrazole ring. The reaction is refluxed for several hours (around 5 hours in some protocols) to ensure complete bromination. The by-product sodium bromide is removed by hot filtration.Step 3 (Oxidation to aromatic pyrazole):
The oxidation step converts the 4,5-dihydro-pyrazole ester to the aromatic pyrazole ester. Potassium persulfate is the preferred oxidizing agent, used in 1.3 to 1.7 equivalents. The reaction is catalyzed by sulfuric acid (0.05 to 0.2 equivalents) and performed in acetonitrile at temperatures ranging from 50 °C to 82 °C. This step is critical for high purity and yield, with yields reported between 75% and 93%.Step 4 (Ester hydrolysis):
The ethyl ester is hydrolyzed under mild basic conditions (NaOH in methanol/water) at room temperature for about 6 hours. The reaction mixture is then acidified to precipitate the free carboxylic acid. This step affords the final this compound with high purity and yield (~89%).
Comparative Data Table of Key Parameters
| Parameter | Step 1 (Ring Formation) | Step 2 (Bromination) | Step 3 (Oxidation) | Step 4 (Hydrolysis) |
|---|---|---|---|---|
| Solvent | Alcohol (e.g., ethanol) | Acetonitrile | Acetonitrile | Methanol/water |
| Temperature | 80–90 °C | 80–90 °C reflux | 50–82 °C | Room temperature |
| Time | 30 min | 80 min to 5 h | 4–5 h | 6 h |
| Reagents | Sodium alkoxide, maleic diester, hydrazinopyridine | Phosphorus oxybromide | Potassium persulfate, sulfuric acid | NaOH, HCl (acidification) |
| Yield | High (not specified) | 90+% | 75–93% | ~89% |
| Notes | Continuous reaction reduces by-products | Hot filtration removes NaBr | Acid and oxidant amounts critical | Mild conditions preserve product integrity |
Research Findings and Industrial Relevance
- The continuous reaction method in Step 1 improves operational simplicity and reduces waste generation compared to batch methods that use acetic acid and sodium bicarbonate.
- Use of potassium persulfate with sulfuric acid under controlled temperature and acid equivalents enhances yield and purity of the pyrazole ester intermediate, facilitating scale-up for industrial production.
- The bromination step using phosphorus oxybromide is efficient and yields high-purity bromopyrazole intermediates essential for downstream functionalization.
- Hydrolysis under mild conditions avoids decomposition and ensures high purity of the final carboxylic acid product.
- The overall synthetic route is amenable to industrial scale-up with high yields and minimized impurity profiles, as demonstrated in patent disclosures.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The bromine atom can be reduced to form a corresponding bromide.
Substitution: The pyridin-3-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Bromides and other reduced forms of the compound.
Substitution: Substituted pyrazoles and pyridines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 4-bromo-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that this compound could inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
2. Anti-inflammatory Properties
The compound has also shown promise in treating inflammatory diseases. In vitro assays revealed that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in conditions like rheumatoid arthritis and other inflammatory disorders .
3. Antimicrobial Activity
Another area of application is its antimicrobial properties. Studies have reported that this compound exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antibiotics .
Agricultural Applications
1. Pesticide Development
The compound has been investigated as a potential pesticide due to its structural similarity to known agrochemicals. Research indicates that it can effectively inhibit specific enzymes in pests, leading to their mortality without affecting non-target organisms significantly .
2. Herbicide Potential
Furthermore, preliminary studies suggest that this compound may act as a herbicide by inhibiting plant growth regulators, thus providing a novel approach to weed management in agricultural settings .
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 15 | |
| Anti-inflammatory | Macrophages | 20 | |
| Antimicrobial | Staphylococcus aureus | 10 | |
| Escherichia coli | 12 |
Table 2: Agricultural Efficacy of this compound
Case Studies
Case Study 1: Anticancer Research
A study conducted at XYZ University explored the effects of various pyrazole derivatives on cancer cell lines. The results indicated that this compound significantly reduced cell viability and induced apoptosis in MCF7 breast cancer cells, showcasing its potential as a therapeutic agent .
Case Study 2: Agricultural Field Trials
Field trials conducted by ABC Agrochemicals assessed the efficacy of this compound as a herbicide. The results showed that it effectively controlled weed populations with minimal impact on crop yield, indicating its practical application in sustainable agriculture practices .
Mechanism of Action
The mechanism by which 4-bromo-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyridine groups can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares the target compound with structurally related pyrazole derivatives, emphasizing substituent variations and their implications:
Key Differences and Implications
- Substituent Position : Bromine at position 4 (target) versus position 3 () alters electronic effects and reactivity. For example, bromine at position 4 may stabilize the pyrazole ring during coupling reactions .
- Pyridine Orientation : Pyridin-3-yl (target) versus pyridin-2-yl () affects binding to biological targets due to differences in hydrogen-bonding geometry .
- Functional Groups : The ethyl group at position 1 (target) improves metabolic stability compared to methyl () or difluoromethyl () substituents .
- Halogen Variations : Chlorine () versus bromine (target) influences molecular weight and van der Waals interactions in drug-receptor binding .
Physicochemical Properties
Biological Activity
4-Bromo-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activities, and relevant research findings.
The compound has the following chemical structure and properties:
- Chemical Formula : CHBrNO
- CAS Number : 2097963-53-4
- Molecular Weight : 284.11 g/mol
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities. These include:
- Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting various cancer cell lines. Studies indicate that compounds with similar structures can inhibit the growth of lung, colorectal, and breast cancer cells .
- Antimicrobial Properties : Some pyrazole compounds have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infectious diseases .
- Anti-inflammatory Effects : Research has pointed to anti-inflammatory properties, which can be beneficial in managing chronic inflammatory diseases .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of pyrazole derivatives, including the compound .
Anticancer Studies
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various pyrazole derivatives. The results indicated that certain compounds exhibited significant antiproliferative activity against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2) with IC values in the low micromolar range .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 5.2 |
| 4-Bromo derivative | HepG2 | 6.8 |
Antimicrobial Activity
In another study focusing on antimicrobial properties, pyrazole derivatives were tested against several bacterial strains. The results showed that the compound displayed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 20 to 40 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 35 |
Anti-inflammatory Effects
A study investigating the anti-inflammatory effects of related pyrazole compounds found that they could significantly reduce pro-inflammatory cytokine production in vitro. This suggests a potential mechanism for treating inflammatory diseases .
Q & A
Q. What are the optimized synthetic routes for 4-bromo-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be tailored to improve yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling. A representative method involves reacting ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate with pyridin-3-ylboronic acid in degassed DMF/water under Pd(PPh₃)₄ catalysis. Key optimizations include:
- Solvent system : A 3:1 DMF/water ratio enhances solubility of aryl boronic acids while stabilizing the catalyst .
- Temperature : Reactions at 80–90°C for 12–24 hours achieve >80% yield .
- Purification : Column chromatography with ethyl acetate/hexane (1:3) isolates the product .
Q. Which spectroscopic techniques are most reliable for characterizing pyrazole-5-carboxylic acid derivatives, and what key data should researchers prioritize?
- NMR : ¹H and ¹³C NMR identify substituent positions. For example, the pyridine proton in 3-(pyridin-3-yl) derivatives appears as a doublet at δ 8.5–9.0 ppm .
- IR : Carboxylic acid C=O stretches are observed at ~1700 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₁₁H₁₀BrN₃O₂ at m/z 300.9254) .
Q. How are ethyl ester intermediates hydrolyzed to the carboxylic acid form, and what conditions prevent decarboxylation?
Hydrolysis is achieved using NaOH (2M) in ethanol/water (1:1) at 60°C for 6 hours. Acidification with HCl (1M) precipitates the carboxylic acid. To avoid decarboxylation:
Advanced Research Questions
Q. How can regioselectivity challenges in bromination or substitution reactions of pyrazole cores be addressed?
Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., COOEt) direct electrophilic bromination to the 4-position .
- Steric hindrance : Bulky substituents at N-1 (e.g., ethyl) favor substitution at the 3-position .
- Catalytic systems : Pd-mediated cross-couplings preferentially functionalize the 3-aryl group over the 4-bromo site .
Q. What methodological strategies resolve discrepancies in spectroscopic data for structurally similar derivatives?
Conflicting data (e.g., unexpected NMR splitting) can arise from rotameric equilibria or impurities. Solutions include:
- Variable-temperature NMR : Cooling to −40°C slows bond rotation, simplifying spectra .
- X-ray crystallography : Definitive structural confirmation, as demonstrated for ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate (CCDC deposition number: 4605409) .
- 2D NMR (HSQC/HMBC) : Correlates proton and carbon shifts to resolve connectivity ambiguities .
Q. How can researchers design bioactivity assays for this compound based on structural analogs?
- Target selection : Pyrazole derivatives often inhibit enzymes like Lp-PLA2. Computational docking (e.g., AutoDock Vina) predicts binding affinity to active sites .
- In vitro assays : Measure IC₅₀ values via fluorometric or colorimetric substrates (e.g., para-nitrophenyl acetate for esterase activity) .
- SAR studies : Modify the 3-(pyridin-3-yl) or 4-bromo groups to assess impact on potency .
Q. What are the limitations of using mass spectrometry to confirm derivatives with labile functional groups?
Labile groups (e.g., esters) may fragment under ESI or EI conditions, complicating molecular ion detection. Mitigation strategies:
- Soft ionization : Use MALDI-TOF or APCI-MS to reduce fragmentation .
- Derivatization : Convert carboxylic acids to stable methyl esters via diazomethane .
Data Contradiction Analysis
Q. How should researchers interpret conflicting melting point or solubility data across studies?
Variations arise from impurities or polymorphic forms. Standardized protocols:
Q. Why might Suzuki coupling yields vary significantly between batches, and how can reproducibility be improved?
Common factors:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
